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Compound of Interest

Compound Name: Jacobine

Cat. No.: B1672728 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Jacobine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites produced by various

plant species, most notably in the Senecio genus (e.g., Senecio jacobaea). These compounds

are of significant interest due to their hepatotoxic, carcinogenic, and genotoxic potential. As a

result, the accurate detection and quantification of Jacobine and other PAs in plants, food

products (such as honey and milk), and animal feed is crucial for safety assessment and quality

control. Jacobine, available as a certified reference material, serves as an essential standard

for the development, validation, and routine application of analytical methods in phytochemical

analysis.

These application notes provide detailed protocols for the extraction and quantification of

Jacobine from various matrices using modern analytical techniques.
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Property Value

Chemical Formula C₁₈H₂₅NO₆

Molecular Weight 351.4 g/mol

CAS Number 6870-67-3

Appearance Solid

Purity (as a standard) Typically ≥98% (HPLC)[1]

Experimental Protocols
Extraction of Jacobine from Plant Material
This protocol describes the extraction of Jacobine from dried plant material for subsequent

analysis.

Materials:

Dried and powdered plant material

Extraction solution: 0.05 M Sulphuric Acid (H₂SO₄) in water[2]

Neutralization solution: 2.5% Ammonia (NH₃) solution in water[2]

Methanol (HPLC grade)[2]

Water (deionized or Milli-Q)

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2]

Centrifuge

Ultrasonic bath

Rotary evaporator or nitrogen evaporator

Procedure:
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Sample Preparation: Weigh 2.0 g of the homogenized and dried plant material into a

centrifuge tube.

Extraction:

Add 20 mL of the 0.05 M H₂SO₄ extraction solution to the sample.

Ensure the plant material is completely wetted.

Sonicate the mixture in an ultrasonic bath for 15 minutes at room temperature.[2]

Centrifuge the sample at 3800 x g for 10 minutes.[2]

Carefully decant the supernatant into a clean collection tube.

Repeat the extraction process on the plant residue with another 20 mL of the extraction

solution.

Combine the supernatants from both extractions.[2]

Neutralization: Adjust the pH of the combined extracts to approximately 7 using the 2.5%

ammonia solution. Monitor the pH with indicator strips.[2]

Solid-Phase Extraction (SPE) Purification:

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5

mL of water.[2] Do not allow the cartridge to dry out between steps.

Loading: Load the neutralized extract onto the SPE cartridge.

Washing: Wash the cartridge with 10 mL of water (2 x 5 mL) to remove polar impurities.[2]

Drying: Dry the cartridge under vacuum for 5-10 minutes.[2]

Elution: Elute the Jacobine and other PAs from the cartridge with 10 mL of methanol (2 x

5 mL).[2]

Concentration and Reconstitution:
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Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen or using a

rotary evaporator.

Reconstitute the dried residue in 1 mL of the initial mobile phase for the analytical method

(e.g., 5% methanol in water).[2]

Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.
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Extraction from Plant Material

Purification

Plant Material
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Caption: Workflow for Jacobine Extraction from Plants.
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Extraction of Jacobine from Honey
This protocol details the extraction and purification of Jacobine from honey samples.

Materials:

Honey sample

Extraction solution: 0.05 M Sulphuric Acid (H₂SO₄) in water[3]

Elution solution: 2.5% ammoniacal methanol[3]

Methanol (HPLC grade)[3]

Water (deionized or Milli-Q)

Strong Cation Exchange (SCX) SPE cartridges

Centrifuge

Shaker

Procedure:

Sample Preparation: Weigh 10.0 g of honey into a centrifuge tube.

Extraction:

Add 30 mL of 0.05 M H₂SO₄ extraction solution.[3]

Shake the mixture for 30 minutes to dissolve the honey completely.[3]

Centrifuge at 3800 x g for 10 minutes to pellet any solid particles.[3]

Collect the supernatant.

Solid-Phase Extraction (SPE) Purification:
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Conditioning: Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of

water.

Loading: Load the supernatant onto the SCX cartridge.

Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

Elution: Elute the PAs with 10 mL of 2.5% ammoniacal methanol.[3]

Concentration and Reconstitution:

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 1 mL of the initial mobile phase.[3]

Filter the sample through a 0.2 µm syringe filter into an HPLC vial.[3]
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Extraction from Honey

Purification
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Caption: Workflow for Jacobine Extraction from Honey.
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Analytical Methods
High-Performance Liquid Chromatography with UV
Detection (HPLC-UV)
This method is suitable for the quantification of Jacobine in less complex matrices or when

mass spectrometry is not available.

Parameter Condition

Column
C18 reverse-phase column (e.g., 250 mm x 4.6

mm, 5 µm)

Mobile Phase
A: 0.1% Formic acid in WaterB: 0.1% Formic

acid in Methanol

Gradient

Isocratic or gradient elution depending on the

complexity of the sample. A typical gradient

could be: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-

14 min, 80% B; 14-15 min, 80-5% B; 15-16 min,

5% B.[4]

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 10-20 µL

UV Detection 200-220 nm[2]

Standard Preparation

Prepare a stock solution of Jacobine in

methanol. Create a series of calibration

standards by diluting the stock solution with the

initial mobile phase to cover the expected

concentration range in the samples.

Ultra-High-Performance Liquid Chromatography with
Tandem Mass Spectrometry (UHPLC-MS/MS)
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This is a highly sensitive and selective method for the quantification of Jacobine, especially in

complex matrices and at low concentrations.

Parameter Condition

Column
UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8

µm)[4]

Mobile Phase

A: 5 mM Ammonium formate and 0.1% Formic

acid in WaterB: 0.1% Formic acid in

Acetonitrile[4]

Gradient

0–1 min, 5% B; 1–15 min, 5–10% B; 15–18 min,

10–30% B; 18–18.5 min, 30–95%; 18.5–20,

95% B; followed by re-equilibration.[4]

Flow Rate 0.3 mL/min[4]

Column Temperature 40 °C[4]

Injection Volume 3-5 µL[4]

Ionization Mode Positive Electrospray Ionization (ESI+)[4]

MS/MS Detection Multiple Reaction Monitoring (MRM)

Jacobine MRM Transition

Precursor Ion (m/z): 352.2Product Ions (m/z):

136.1, 120.1 (example transitions, should be

optimized in the lab)

Gas Temperatures Source: 300 °C, Sheath: 350 °C[4]

Nebulizer Pressure 45 psi[4]

Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described.

This data is indicative and should be verified during in-house method validation.
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Parameter HPLC-UV UHPLC-MS/MS

Linearity (R²) > 0.99 > 0.99

Recovery 85-110% 70-120%[5]

Limit of Detection (LOD) ~1 mg/kg[2] 0.5 - 2.5 µg/kg[5]

Limit of Quantification (LOQ) ~3 mg/kg[2] 0.5 - 5.0 µg/kg

Intra-day Precision (%RSD) < 7%[2] < 15%

Inter-day Precision (%RSD) < 7%[2] < 20%[5]

Logical Relationship Diagram
The following diagram illustrates the logical flow from sample to final quantitative result in

phytochemical analysis using Jacobine as a standard.

Sample Preparation Analytical Measurement

Quantification

Sample Extraction Purification (SPE) HPLC-UV or UHPLC-MS/MS Peak Area Integration

Calculate ConcentrationCalibration CurveJacobine Standard Final Result

Click to download full resolution via product page

Caption: Logical Flow of Quantitative Phytochemical Analysis.

Conclusion
Jacobine serves as a critical reference standard for the reliable quantification of pyrrolizidine

alkaloids in a variety of matrices. The protocols outlined in these application notes provide a

robust framework for researchers and scientists in the fields of food safety, natural product

chemistry, and drug development. The choice between HPLC-UV and UHPLC-MS/MS will
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depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper

method validation is essential to ensure accurate and precise results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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